molecular formula C13H21BClNO2 B1286027 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride CAS No. 380430-65-9

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No. B1286027
CAS RN: 380430-65-9
M. Wt: 269.58 g/mol
InChI Key: BZZYJHQGJDCCCZ-UHFFFAOYSA-N
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Description

The compound "(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride" is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the use of diamino derivatives to stabilize conformations in molecular scaffolds is explored , and the synthesis of complex amines as ligands for receptors is detailed . These approaches could potentially be applied to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of complex amines often involves multi-step reaction sequences and the use of specific reaction conditions to achieve the desired product. For example, the synthesis of a novel ligand for the NMDA receptor involved a three-step reaction sequence starting from a difluorobenzophenone and included a catalytic tritiation step . Similarly, the synthesis of a diamino scaffold utilized a [1,3]-dipolar cycloaddition reaction, demonstrating the importance of reaction choice in the synthesis of complex molecules . These methods could inform the synthesis of "this compound" by suggesting possible reaction pathways and conditions.

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. The papers discuss the importance of molecular conformation, as seen in the stabilization of parallel turn conformations in a diamino scaffold , and the design of molecules to preferentially activate certain signaling pathways, as in the case of serotonin 5-HT1A receptor-biased agonists . These studies highlight the significance of molecular structure in determining the biological activity and potential applications of a compound.

Chemical Reactions Analysis

Chemical reactions are central to the synthesis and functionalization of organic compounds. The papers provided discuss various chemical reactions, such as [1,3]-dipolar cycloaddition and catalytic tritiation , which are used to synthesize complex amines with specific properties. Understanding these reactions can provide insights into how to manipulate the chemical structure of "this compound" for desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers describe compounds with high receptor affinity, selectivity, and favorable drug-like properties, such as solubility and metabolic stability . These properties are essential for the potential therapeutic application of a compound. Analyzing the physical and chemical properties of "this compound" would involve similar considerations to ensure its suitability for any intended use.

Scientific Research Applications

Benzoxaboroles in Research

Benzoxaboroles, derivatives of phenylboronic acids, to which the compound is structurally related, have seen extensive investigation due to their exceptional properties and wide applications. These compounds, including various boronic acid derivatives, serve as important building blocks and protecting groups in organic synthesis. Beyond their chemical utility, certain benzoxaboroles have demonstrated biological activity and are under clinical trials, suggesting potential therapeutic applications. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, indicating their significance in biochemical research and pharmaceutical development (Adamczyk-Woźniak et al., 2009).

Drug Metabolism and Cytochrome P450 Inhibitors

In the context of drug metabolism, understanding the selectivity and inhibition of cytochrome P450 isoforms is crucial. Research into selective chemical inhibitors of these isoforms aids in deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting drug-drug interactions. This area of study is relevant for the development and application of new compounds, including those related to boron-containing molecules, as understanding their metabolic pathways can inform therapeutic use and potential interactions (Khojasteh et al., 2011).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents another area of application for complex organic molecules. This approach enhances the efficiency and range of substrate degradation, potentially including compounds similar to “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride.” Such studies highlight the potential environmental applications of complex organic molecules in remediating industrial effluents and addressing environmental pollution (Husain & Husain, 2007).

Safety and Hazards

Safety precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Mode of Action

This property allows them to act as versatile intermediates in the synthesis of various bioactive compounds .

Biochemical Pathways

For instance, they can inhibit enzymes such as serine proteases and can also influence signal transduction pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation and stability of boronate complexes. Additionally, the presence of diols in the environment can influence the compound’s ability to interact with its targets.

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15;/h5-8H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZYJHQGJDCCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586009
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380430-65-9
Record name Benzenemethanamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
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